7-Methyl-1H-indazole-5-carbaldehyde
Overview
Description
7-Methyl-1H-indazole-5-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methyl group at the 7th position and an aldehyde group at the 5th position of the indazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-indazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehyde with methylamine, followed by cyclization to form the indazole ring . The reaction is often catalyzed by transition metals such as copper or silver, which facilitate the formation of the N-N bond .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1H-indazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions, introducing different functional groups at the 7th position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: 7-Methyl-1H-indazole-5-carboxylic acid.
Reduction: 7-Methyl-1H-indazole-5-methanol.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Scientific Research Applications
7-Methyl-1H-indazole-5-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methyl-1H-indazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit certain enzymes and kinases, which play crucial roles in cellular signaling and metabolic pathways . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity .
Comparison with Similar Compounds
1H-indazole-5-carbaldehyde: Lacks the methyl group at the 7th position, which may affect its reactivity and biological activity.
7-Methyl-1H-indazole-3-carbaldehyde: The position of the aldehyde group is different, leading to variations in chemical behavior and applications.
Uniqueness: 7-Methyl-1H-indazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-methyl-1H-indazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-7(5-12)3-8-4-10-11-9(6)8/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZLKBBRMQSNKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593986 | |
Record name | 7-Methyl-1H-indazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635712-40-2 | |
Record name | 7-Methyl-1H-indazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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